1-(2-Methyl-1H-imidazol-1-YL)acetone - 31964-03-1

1-(2-Methyl-1H-imidazol-1-YL)acetone

Catalog Number: EVT-413507
CAS Number: 31964-03-1
Molecular Formula: C7H10N2O
Molecular Weight: 138.17 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The molecular structure of 1-(2-Methyl-1H-imidazol-1-yl)acetone has been elucidated using single-crystal X-ray diffraction analysis []. Key structural features include:

  • The nitro and carbonyl groups are not coplanar with the imidazole ring, displaying dihedral angles of 9.16° and 65.47°, respectively [].
Applications
  • Medicinal Chemistry: Imidazole derivatives are prevalent in pharmaceuticals, suggesting potential applications in drug discovery [, , ].
  • Catalysis: Imidazole derivatives can act as ligands in metal complexes, potentially leading to applications in catalysis [].

1-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetone

  • Compound Description: This compound shares a core structure with 1-(2-Methyl-1H-imidazol-1-yl)acetone, with the addition of a nitro group at the 5-position of the imidazole ring. Crystallographic analysis of this compound reveals the nitro and carbonyl groups are tilted relative to the imidazole ring. []
  • Relevance: This compound is structurally related to 1-(2-Methyl-1H-imidazol-1-yl)acetone due to the shared 1-(2-Methyl-1H-imidazol-1-yl)acetone core structure. The presence of the nitro group introduces an electron-withdrawing group, potentially influencing its chemical reactivity and biological activity compared to 1-(2-Methyl-1H-imidazol-1-yl)acetone. []

Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate

  • Relevance: The presence of the 2-methyl-4-nitro-1H-imidazol-1-yl group links this compound to 1-(2-Methyl-1H-imidazol-1-yl)acetone. This structural similarity might suggest comparable reactivity or biological activity profiles. The variations in the substituents and their positions on the imidazole ring could contribute to different pharmacological profiles compared to 1-(2-Methyl-1H-imidazol-1-yl)acetone. []

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid

  • Compound Description: This compound serves as a key intermediate in synthesizing various 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives that incorporate the 2-methyl-5-nitro-1H-imidazol-1-yl moiety. Its synthesis involves oxidizing metronidazole. []
  • Relevance: The 2-methyl-5-nitro-1H-imidazol-1-yl group present in this compound directly links it to 1-(2-Methyl-1H-imidazol-1-yl)acetone. This compound can be considered a precursor for synthesizing a range of related compounds by modifying its carboxylic acid functional group, making it a versatile building block for exploring structure-activity relationships related to 1-(2-Methyl-1H-imidazol-1-yl)acetone. []

Butyl 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetate

  • Compound Description: This ester serves as an essential building block in synthesizing 1,3,4-oxadiazole and 1,3,4-thiadiazole derivatives that incorporate the 2-methyl-5-nitro-1H-imidazol-1-yl moiety. []
  • Relevance: The presence of the 2-methyl-5-nitro-1H-imidazol-1-yl group directly connects this compound to 1-(2-Methyl-1H-imidazol-1-yl)acetone. Its role as an intermediate in synthesizing other derivatives emphasizes the versatility of modifying the core structure of 1-(2-Methyl-1H-imidazol-1-yl)acetone to generate diverse compounds with potentially altered biological activities. []

5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione

  • Compound Description: This heterocyclic compound, synthesized from 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide and carbon disulfide, represents a key intermediate in producing various substituted alkyl 2-(5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio)acetate derivatives. []
  • Relevance: The incorporation of the 2-methyl-5-nitro-1H-imidazol-1-yl moiety links this compound to 1-(2-Methyl-1H-imidazol-1-yl)acetone. Its synthesis and subsequent derivatization highlight the exploration of diverse chemical space around the core structure of 1-(2-Methyl-1H-imidazol-1-yl)acetone, potentially leading to compounds with distinct biological profiles. []

Alkyl 2-(5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazol-2-ylthio)acetate

  • Compound Description: This group of compounds, derived from 5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-oxadiazole-2(3H)-thione by alkylation, exemplifies the exploration of chemical modifications to the core structure for potentially enhancing biological activity or pharmacological properties. []
  • Relevance: These compounds share the 2-methyl-5-nitro-1H-imidazol-1-yl moiety with 1-(2-Methyl-1H-imidazol-1-yl)acetone, establishing their structural relationship. These derivatives, generated through alkylation reactions, demonstrate the ability to fine-tune the properties of compounds containing the core structure of 1-(2-Methyl-1H-imidazol-1-yl)acetone for specific applications. []

1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]-4-aryl(or ethyl)thiosemicarbazide

  • Compound Description: Synthesized from 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetohydrazide and substituted isothiocyanates, this group of compounds serves as crucial precursors for synthesizing N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazole derivatives. []
  • Relevance: The presence of the 2-methyl-5-nitro-1H-imidazol-1-yl group directly links these compounds to 1-(2-Methyl-1H-imidazol-1-yl)acetone. Their role in synthesizing thiadiazole derivatives emphasizes the significance of exploring different substituents and heterocyclic systems to generate novel compounds with potentially improved therapeutic properties compared to 1-(2-Methyl-1H-imidazol-1-yl)acetone. []

N-substituted 2-amino-5-[(2-methyl-5-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazole

  • Compound Description: These compounds, derived from the cyclization of 1-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetyl]-4-aryl(or ethyl)thiosemicarbazides under acidic conditions, represent a diverse set of molecules with potential biological activities. []
  • Relevance: Sharing the 2-methyl-5-nitro-1H-imidazol-1-yl moiety with 1-(2-Methyl-1H-imidazol-1-yl)acetone, these derivatives highlight the exploration of various heterocyclic systems linked to the core structure. This exploration allows for investigating the impact of structural modifications on the biological activity and pharmacological properties compared to 1-(2-Methyl-1H-imidazol-1-yl)acetone. []

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 2-bromobenzoate

  • Compound Description: This compound, featuring a 2-bromobenzoate ester linked to the 2-methyl-5-nitro-1H-imidazol-1-yl moiety, provides insights into the conformational preferences of the molecule. The crystal structure analysis indicates a non-planar conformation with a dihedral angle between the benzene and imidazole rings. []
  • Relevance: The presence of the 2-methyl-5-nitro-1H-imidazol-1-yl group establishes a clear structural relationship with 1-(2-Methyl-1H-imidazol-1-yl)acetone. Studying the structural features and crystal packing of this compound can contribute to understanding the structure-activity relationships and potential intermolecular interactions of similar compounds, including 1-(2-Methyl-1H-imidazol-1-yl)acetone. []

2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethyl 3-bromobenzoate

  • Compound Description: Similar to the previous compound, this molecule possesses a bromobenzoate ester group, but it is located at the 3-position of the benzene ring. Like its isomer, this compound also exhibits a non-planar conformation. []
  • Relevance: The presence of the 2-methyl-5-nitro-1H-imidazol-1-yl group highlights its structural similarity to 1-(2-Methyl-1H-imidazol-1-yl)acetone. Investigating the subtle structural differences between the 2-bromo and 3-bromo isomers provides valuable information about the impact of substituent position on the conformational preferences of these molecules, which could potentially influence their biological activity compared to 1-(2-Methyl-1H-imidazol-1-yl)acetone. []

4-ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one

  • Compound Description: This compound shows cardiotonic activity but suffers from low oral bioavailability. To address this limitation, researchers explored N-acyl prodrug derivatives to enhance its bioavailability while retaining its pharmacological activity. []
  • Relevance: While not directly containing the same core structure, this compound shares the 4-(2-methyl-1H-imidazol-1-yl)benzoyl fragment with 1-(2-Methyl-1H-imidazol-1-yl)acetone. This structural similarity suggests a potential overlap in their biological targets or mechanisms of action. The exploration of prodrug strategies for this compound could provide insights into improving the bioavailability of other related compounds, including 1-(2-Methyl-1H-imidazol-1-yl)acetone. []

N-acyl derivatives of 4-ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one

  • Compound Description: These derivatives, synthesized by acylating the parent compound with various anhydrides, aimed to improve the oral bioavailability of the parent cardiotonic agent. These prodrugs demonstrated enhanced partition coefficients and rapid conversion to the active compound in plasma. []
  • Relevance: While not sharing the complete core structure with 1-(2-Methyl-1H-imidazol-1-yl)acetone, these derivatives contain the 4-(2-methyl-1H-imidazol-1-yl)benzoyl moiety, suggesting potential similarities in their pharmacological targets. The successful application of prodrug strategies for these compounds highlights the potential of similar approaches to overcome bioavailability limitations of other related compounds, including 1-(2-Methyl-1H-imidazol-1-yl)acetone. []

3H-pyrrolo[1,2-c]imidazole-3,5(2H)-diones

  • Compound Description: These compounds, unexpectedly formed during the acylation of 4-ethyl-1,3-dihydro-5-[4-(2-methyl-1H-imidazol-1-yl)benzoyl]-2H-imidazol-2-one with specific anhydrides, represent a novel class of molecules with potential biological activity. []
  • Relevance: Although not directly containing the core structure of 1-(2-Methyl-1H-imidazol-1-yl)acetone, these compounds are structurally related as they share the 4-(2-methyl-1H-imidazol-1-yl)benzoyl fragment. Their discovery highlights the potential for unexpected reactivity and the formation of novel structures when exploring chemical modifications of compounds containing the 4-(2-methyl-1H-imidazol-1-yl)benzoyl moiety, offering new avenues for drug discovery related to 1-(2-Methyl-1H-imidazol-1-yl)acetone. []

4-(2-methyl-1H-imidazol-1-yl)-2,2-diphenylbutanamide (KRP-197/ONO-8025)

  • Compound Description: This compound is a therapeutic agent used for urinary incontinence. To confirm the structures of its metabolites (2-7), researchers synthesized six presumed metabolites of KRP-197/ONO-8025. []
  • Relevance: This compound and its metabolites share the 2-methyl-1H-imidazol-1-yl group with 1-(2-Methyl-1H-imidazol-1-yl)acetone, indicating a structural relationship. The investigation of KRP-197/ONO-8025's metabolites can provide insights into the potential metabolic pathways of compounds containing the 2-methyl-1H-imidazol-1-yl group, which may be relevant for understanding the metabolism of 1-(2-Methyl-1H-imidazol-1-yl)acetone. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-4-methoxy-3,4,5,6-tetrahydro-2H-pyran (CJ-12,918)

  • Compound Description: This compound is a 5-lipoxygenase inhibitor that exhibited cataract formation in rats and low systemic exposure due to extensive metabolism. To eliminate the side effects and improve bioavailability, researchers focused on modifying the methoxy group. []
  • Relevance: Although lacking the same core structure as 1-(2-Methyl-1H-imidazol-1-yl)acetone, this compound shares the 4-(2-methyl-1H-imidazol-1-yl)benzyl fragment, suggesting potential similarities in their biological targets. The efforts to optimize its pharmacokinetic and toxicological profiles by modifying its structure provide valuable insights for developing related compounds, including 1-(2-Methyl-1H-imidazol-1-yl)acetone, with improved drug-like properties. []

4-[5-Fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide (CJ-13,454)

  • Compound Description: This compound emerged from structural modifications aimed at improving the pharmacokinetic and toxicological properties of CJ-12,918. Replacing the methoxy group with a carboxamide led to enhanced metabolic stability, improved bioavailability, and a better toxicological profile. []
  • Relevance: While not directly containing the core structure of 1-(2-Methyl-1H-imidazol-1-yl)acetone, this compound shares the 4-(2-methyl-1H-imidazol-1-yl)benzyl fragment, indicating a structural connection. The successful optimization of CJ-13,454 through structural modifications highlights the feasibility of enhancing the drug-like properties of compounds possessing similar structural features, including 1-(2-Methyl-1H-imidazol-1-yl)acetone, to develop more effective and safer therapeutics. []

1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas

  • Compound Description: This group of compounds were synthesized and tested for their anticonvulsant and neurotoxic properties. They were prepared by reacting 2-(chloromethyl)-1-(2-substituted benzyl)-1H-benzo[d]imidazoles with arylthioureas in acetone. []
  • Relevance: While not having the same core, these compounds share the (2-substituted benzyl)-1H-imidazol- structural motif with 1-(2-Methyl-1H-imidazol-1-yl)acetone. This structural similarity, particularly the presence of a substituted benzyl group attached to the imidazole ring, suggests potential commonalities in their biological activities or interactions with molecular targets. Investigating the structure-activity relationships within this group of anticonvulsant compounds can provide insights for designing and developing new derivatives of 1-(2-Methyl-1H-imidazol-1-yl)acetone with potential anticonvulsant properties. []

2-(chloromethyl)-1-(2-substituted benzyl)-1H-benzo[d]imidazoles

  • Compound Description: These compounds are key intermediates in synthesizing 1-{(1-(2-substituted benzyl)-1H-benzo[d]imidazol-2-yl)methyl}-3-arylthioureas. These intermediates highlight the importance of the (2-substituted benzyl)-1H-imidazol- motif in designing anticonvulsant agents. []
  • Relevance: Although lacking the exact core of 1-(2-Methyl-1H-imidazol-1-yl)acetone, these intermediates share the (2-substituted benzyl)-1H-imidazole structural element, suggesting potential similarities in their reactivity or biological activities. The utilization of these intermediates in synthesizing anticonvulsant compounds underscores the significance of exploring structural variations around the (2-substituted benzyl)-1H-imidazol- motif, which could lead to the discovery of novel derivatives of 1-(2-Methyl-1H-imidazol-1-yl)acetone with anticonvulsant properties. []

1,2-Dihydro-5-[4-(1H-imidazol-1-yl)phenyl]-6-methyl-2-oxo-3-pyridinecarbonitriles

  • Compound Description: This class of compounds exhibits positive inotropic activity. The presence of the 1H-imidazol-1-yl)phenyl group significantly contributes to their pharmacological activity. []
  • Relevance: Though not directly containing the complete core structure, these compounds share the (1H-imidazol-1-yl)phenyl moiety with 1-(2-Methyl-1H-imidazol-1-yl)acetone. This structural resemblance suggests potential similarities in their biological targets or mechanisms of action. Exploring modifications around the shared moiety might offer insights into developing novel 1-(2-Methyl-1H-imidazol-1-yl)acetone derivatives with enhanced or modified biological activities, potentially including positive inotropic effects. []

8-(1H-imidazol-1-yl)-7-nitro-4(5H)-imidazo[1,2-alpha]quinoxalinone

  • Compound Description: This compound displays high affinity for AMPA receptors, acting as a potent antagonist. The presence and position of the nitrogen atom in the fused heterocycle are crucial for its binding to AMPA receptors. []
  • Relevance: Despite the absence of the full core structure of 1-(2-Methyl-1H-imidazol-1-yl)acetone, this compound incorporates the 1H-imidazol-1-yl fragment. This shared fragment suggests a potential for overlapping biological activities or interactions with specific molecular targets. Understanding the binding mode and structure-activity relationships of this AMPA receptor antagonist could offer valuable information for designing and developing novel 1-(2-Methyl-1H-imidazol-1-yl)acetone derivatives with potential applications in neurological disorders. []

(1Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime (Oxiconazole)

  • Compound Description: This compound and its triazole analogs are recognized for their antifungal activity. The "click synthesis" of these analogs highlights the versatility of utilizing the 1H-imidazol-1-yl group in constructing diverse structures with biological activity. [, ]
  • Relevance: While not containing the exact core structure of 1-(2-Methyl-1H-imidazol-1-yl)acetone, these compounds share the 1H-imidazol-1-yl fragment, indicating a structural connection and potential overlap in their pharmacological targets or mechanisms of action. The successful development of oxiconazole analogs with antifungal activity emphasizes the potential of exploring modifications around the 1H-imidazol-1-yl group to create novel compounds with improved therapeutic profiles compared to 1-(2-Methyl-1H-imidazol-1-yl)acetone. [, ]

1H-1,2,3-Triazolyl-Based Oxiconazole Analogs

  • Compound Description: These analogs of oxiconazole are synthesized using "click chemistry" and possess the 1H-1,2,3-triazolyl residue, showcasing the potential for generating diverse structures with potential antifungal activity. []
  • Relevance: Although these analogs don't have the complete core structure of 1-(2-Methyl-1H-imidazol-1-yl)acetone, they share the 1H-imidazol-1-yl group, indicating a structural relationship. The successful synthesis and exploration of these analogs underscore the value of utilizing "click chemistry" and incorporating the 1H-imidazol-1-yl group for developing novel antifungal agents. This approach could offer valuable insights for designing new derivatives of 1-(2-Methyl-1H-imidazol-1-yl)acetone with enhanced pharmacological properties. []

2-Chloro-1-(2,4-dichlorophenyl)-3-(1H-imidazol-1-yl)-2-phenylpropan-1-one hydrochloride

  • Compound Description: This compound is designed as a prodrug to target anaerobic bacteria. It is hypothesized to release a lethal species specifically within anaerobic bacteria upon bioreduction. []
  • Relevance: Although lacking the same core as 1-(2-Methyl-1H-imidazol-1-yl)acetone, this compound shares the 1H-imidazol-1-yl fragment, hinting at potential similarities in their reactivity or biological activities. This compound's development as a prodrug, releasing its active form under specific reducing conditions, suggests a possible strategy for targeting compounds related to 1-(2-Methyl-1H-imidazol-1-yl)acetone to specific environments or cell types. This approach could be particularly useful for developing drugs that require activation in specific tissues or cells, minimizing off-target effects. []

Properties

CAS Number

31964-03-1

Product Name

1-(2-Methyl-1H-imidazol-1-YL)acetone

IUPAC Name

1-(2-methylimidazol-1-yl)propan-2-one

Molecular Formula

C7H10N2O

Molecular Weight

138.17 g/mol

InChI

InChI=1S/C7H10N2O/c1-6(10)5-9-4-3-8-7(9)2/h3-4H,5H2,1-2H3

InChI Key

UYYVOWAZMOPUPM-UHFFFAOYSA-N

SMILES

CC1=NC=CN1CC(=O)C

Canonical SMILES

CC1=NC=CN1CC(=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.